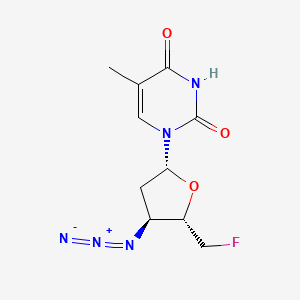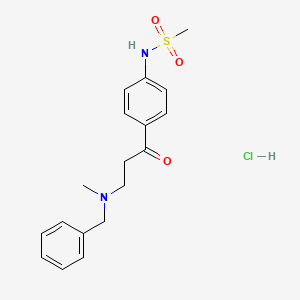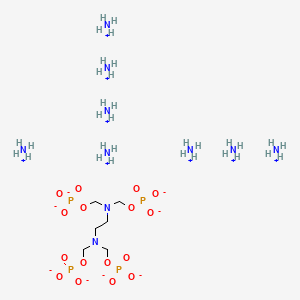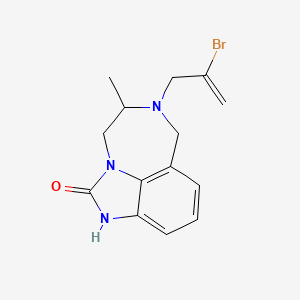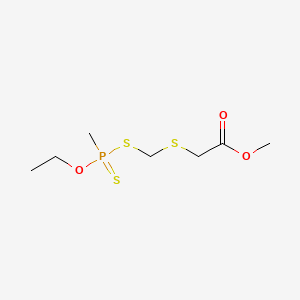
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes both phosphonodithioate and methoxycarbonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate typically involves the reaction of methylphosphonodithioic acid with ethyl alcohol and methoxycarbonylmethylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of methylphosphonodithioic acid with ethyl alcohol: This step forms the ethyl ester of methylphosphonodithioic acid.
Addition of methoxycarbonylmethylthiol:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: It is used in biochemical studies to investigate the effects of organophosphate compounds on biological systems.
Medicine: It is studied for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of normal cellular processes. The molecular targets include enzymes involved in the synthesis and degradation of neurotransmitters, as well as those involved in cellular metabolism.
Comparación Con Compuestos Similares
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonodithioate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
O-Ethyl methylphosphonothioic acid: This compound has a similar phosphonothioate group but lacks the methoxycarbonylmethylthio group.
O,O-Dimethyl S-(methoxycarbonyl)methyl phosphorodithioate: This compound has a similar methoxycarbonylmethylthio group but different alkyl groups on the phosphorodithioate moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
70519-66-3 |
|---|---|
Fórmula molecular |
C7H15O3PS3 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
methyl 2-[[ethoxy(methyl)phosphinothioyl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C7H15O3PS3/c1-4-10-11(3,12)14-6-13-5-7(8)9-2/h4-6H2,1-3H3 |
Clave InChI |
LUDKHDFIHVOJPR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C)SCSCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



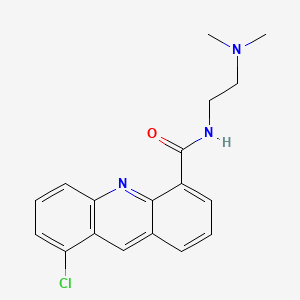

![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)
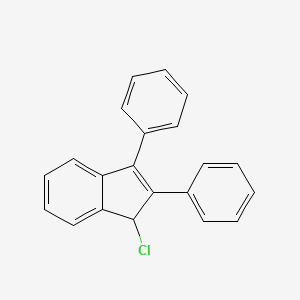
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)
